molecular formula C9H13N3O5 B583526 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one CAS No. 201996-57-8

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one

Cat. No. B583526
CAS RN: 201996-57-8
M. Wt: 244.211
InChI Key: UHDGCWIWMRVCDJ-URLSOCJKSA-N
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Description

This compound is also known as 2’-Deoxycytidine, dC, dCYD, 2’-Deoxy-CYD, and Cytosine deoxyriboside . It has a molecular formula of C9H13N3O4 and an exact mass of 227.22 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1C(C(OC1N2C=CC(=NC2=O)N)CO)O . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.217 . It is a solid at room temperature and is typically stored at 2-8°C .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general safety practices for handling chemicals should be followed. This includes avoiding inhalation, contact during pregnancy or nursing, and ensuring hands are washed after handling .

Mechanism of Action

Target of Action

Cytidine-13C, also known as 1’-13CCytidine or 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

Cytidine-13C interacts with its target by getting phosphorylated by the Uridine-cytidine kinase 2. This interaction leads to the formation of cytidine monophosphate (CMP), which is a critical component in the synthesis of RNA .

Biochemical Pathways

The primary biochemical pathway affected by Cytidine-13C is the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The downstream effects include the production of necessary nucleotides for cellular processes such as replication and transcription.

Pharmacokinetics

It is known that the bioavailability of cytidine analogues can be influenced by rapid metabolism by enzymes such as cytidine deaminase

Result of Action

The action of Cytidine-13C leads to the production of CMP, a critical component in the synthesis of RNA. This can influence various cellular processes, including protein synthesis and cell replication .

Action Environment

The action, efficacy, and stability of Cytidine-13C can be influenced by various environmental factors. For instance, the presence of specific enzymes, such as cytidine deaminase, can affect the metabolism and hence the efficacy of Cytidine-13C . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-URLSOCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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